An In-Depth Technical Guide to Geranyl Propionate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Geranyl Propionate for Researchers and Drug Development Professionals
Introduction
Geranyl propionate, also known as geranyl propanoate, is the ester formed from the monoterpenoid alcohol geraniol and propionic acid.[1] It is a naturally occurring compound found in trace amounts in various essential oils, including those from bitter orange peel, hops, and Spanish sage.[2] Traditionally, geranyl propionate is prized in the flavor and fragrance industries for its distinctive sweet, fruity, and rose-like aroma with waxy and tropical nuances.[3] However, the well-documented biological activities of its parent compound, geraniol, suggest that geranyl propionate may hold untapped potential for researchers in pharmacology and drug development.
This guide provides a comprehensive technical overview of geranyl propionate, consolidating its core physicochemical properties, synthesis and analytical methodologies, and a forward-looking perspective on its potential biological significance based on established principles of medicinal chemistry and the known mechanisms of its structural precursors.
Section 1: Core Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. Geranyl propionate is a colorless to pale yellow liquid whose identity and characteristics are defined by the parameters outlined below.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] propanoate[4][5] |
| Synonyms | Geranyl propanoate, (E)-3,7-Dimethyl-2,6-octadien-1-yl propionate |
| CAS Number | 105-90-8[6] |
| Molecular Formula | C₁₃H₂₂O₂[1][6] |
| Molecular Weight | 210.31 g/mol [1][4][6] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Sweet, fruity, rose-like, with grape and vegetative nuances[3] |
| Boiling Point | 252-254 °C[1][5] |
| Density | 0.896 - 0.913 g/mL at 25 °C[4] |
| Refractive Index | 1.456 - 1.464 (at 20°C)[1][4] |
| Solubility | Insoluble in water and glycerol; Soluble in ethanol and most fixed oils[4] |
| Vapor Pressure | 0.0058 mmHg at 23°C[5] |
| Flash Point | 113 °C[5] |
// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,1!"]; O1 [label="O", pos="2,0!"]; O2 [label="O", pos="2.5,-1!"]; C4 [label="C", pos="3,-0.5!"]; C5 [label="C", pos="4,-0.5!"]; C6 [label="C", pos="4.5,0.5!"]; C7 [label="C", pos="5.5,0.5!"]; C8 [label="C", pos="6.5,0.5!"]; C9 [label="C", pos="7,1.5!"]; C10 [label="C", pos="8,1.5!"]; C11 [label="C", pos="4,1.5!"]; C12 [label="C", pos="8.5,0.5!"]; C13 [label="C", pos="9.5,0.5!"];
H1 [label="H₃C", pos="-1,0!"]; H2 [label="CH₂", pos="0.5,-0.5!"]; H3 [label="O", pos="1.5, 1.5!"]; H4 [label="O", pos="2.5, -1.5!"]; H5 [label="CH₂", pos="3.5, -1!"]; H6 [label="CH", pos="4.5, -1!"]; H7 [label="C", pos="4.5, 1!"]; H8 [label="CH₃", pos="3.5, 2!"]; H9 [label="CH₂", pos="6, 0!"]; H10 [label="CH₂", pos="7, 0!"]; H11 [label="CH", pos="7.5, 2!"]; H12 [label="C", pos="8.5, 2!"]; H13 [label="CH₃", pos="9, 0!"]; H14 [label="CH₃", pos="10, 0!"];
// Draw the structure using invisible nodes for positioning labels compound [shape=none, label="", pos="5,-2!"]; compound -> C1 [style=invis];
// Bonds edge [color="#34A853"]; H1--C1; C1--C2; C2--C3 [style=double]; C3--O1; C2--O2; O2--C4; C4--C5; C5--C6 [style=double]; C6--C7; C7--C8; C8--C9 [style=double]; C9--C10; C6--C11; C9--C12; C12--C13; C12--C14;
// Manually position labels lab_H1 [label="H₃C", pos="-0.5,0!"]; lab_CH2 [label="CH₂", pos="0.5,0!"]; lab_C [label="C", pos="1.5,0.5!"]; lab_O_double [label="O", pos="1.5,1.5!"]; lab_O_single [label="O", pos="2.5,-0.5!"]; lab_CH2_2 [label="CH₂", pos="3.5,-0.5!"]; lab_CH [label="CH", pos="4.5,-0.5!"]; lab_C2 [label="C", pos="5,0.5!"]; lab_CH3_side [label="CH₃", pos="4.5,1.5!"]; lab_CH2_3 [label="CH₂", pos="6,0.5!"]; lab_CH2_4 [label="CH₂", pos="7,0.5!"]; lab_CH_2 [label="CH", pos="7.5,1.5!"]; lab_C3 [label="C", pos="8.5,1.5!"]; lab_CH3_end1 [label="CH₃", pos="9,0.5!"]; lab_CH3_end2 [label="CH₃", pos="9.5,1.5!"]; }
Diagram 2: General Workflow for Fischer Esterification A schematic overview of the synthesis of Geranyl Propionate.
Detailed Protocol: Acid-Catalyzed Fischer Esterification
This protocol describes a self-validating system for the synthesis of high-purity geranyl propionate. Validation is achieved through in-process monitoring and final product characterization.
Materials and Reagents:
-
Geraniol (1.0 mol)
-
Propionic acid (1.1 mol, slight excess to drive equilibrium)
-
Concentrated sulfuric acid (H₂SO₄, ~2-3 mL)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark apparatus, separatory funnel, rotary evaporator, distillation apparatus.
Step-by-Step Methodology:
-
Reactant Charging: To a round-bottom flask, add geraniol, propionic acid, and toluene.
-
Catalyst Addition: Slowly and with stirring, add the concentrated sulfuric acid. An exotherm may be observed.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
In-Process Validation (Driving the Reaction): Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected. The theoretical yield of water is 1.0 mol (18 mL). The reaction is deemed complete when water ceases to collect.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and removes excess propionic acid.
-
Aqueous Wash: Further wash the organic layer with brine to remove residual water-soluble components.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene solvent using a rotary evaporator.
-
Purification and Final Validation: Purify the crude ester by vacuum distillation. The purity of the collected fractions should be confirmed by GC-MS analysis (see Section 3.2).
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized geranyl propionate. The choice of technique is driven by the information required.
Rationale for Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for volatile compounds. GC separates the components of a mixture based on their volatility and polarity, while MS provides a mass fragmentation pattern, or "fingerprint," that allows for definitive identification and purity assessment. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by mapping the hydrogen and carbon framework of the molecule. Data is available on public databases like PubChem for comparison. [4]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For geranyl propionate, the most important absorbances are the strong C=O stretch of the ester and the C-O stretches. [4]
Table 3: Key Analytical Data for Geranyl Propionate
| Technique | Expected Observations |
|---|---|
| GC-MS | A primary peak at the expected retention time. Key mass fragments (m/z) include 69 (base peak, C₅H₉⁺), 93, and 136, consistent with fragmentation of the geranyl moiety. [4][7] |
| ¹³C NMR | Signals corresponding to 13 unique carbons, including a downfield signal (>170 ppm) for the ester carbonyl carbon. |
| ¹H NMR | Characteristic signals for vinyl protons, allylic protons, and the ethyl group of the propionate moiety. |
| FTIR (cm⁻¹) | Strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1180 cm⁻¹), and C=C stretch (~1670 cm⁻¹). |
Detailed Protocol: GC-MS Analysis for Purity Assessment
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent non-polar column).
-
Mass spectrometer detector operating in Electron Ionization (EI) mode at 70 eV. [3] Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the geranyl propionate sample in a volatile solvent such as hexane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid vaporization.
-
Chromatographic Separation: The separation is achieved using a temperature program. A typical program might be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. Helium is typically used as the carrier gas.
-
Mass Spectrometry: The MS scans a mass range of m/z 40-350.
-
Data Analysis (Validation): The resulting total ion chromatogram (TIC) is analyzed. Purity is calculated based on the relative peak area of the geranyl propionate signal. Identity is confirmed by comparing the acquired mass spectrum of the main peak against a reference library (e.g., NIST). The fragmentation pattern is expected to be similar to other geranyl esters, with a prominent ion at m/z 69. [7]
Section 4: Applications and Exploratory Biological Activity
While geranyl propionate's role in consumer products is well-established, its potential in the life sciences remains largely unexplored. By examining its chemical precursors, we can formulate credible hypotheses about its biological activity.
Established Industrial Applications
Geranyl propionate is a valuable ingredient in both the flavor and fragrance industries.
-
Fragrance: It is used to impart fruity and rosy notes to perfumes, cosmetics, and household products like detergents. [2]Its unique profile enhances floral accords such as rose, lilac, and geranium.
-
Flavor: As a FEMA GRAS (Generally Recognized as Safe) substance, it is used as a flavoring agent in foods and beverages, contributing to pineapple, apple, pear, and citrus flavor profiles. [4]
Hypothesized Biological Activity (Inference from Geraniol)
The biological activity of an ester is often influenced by its constituent alcohol and carboxylic acid, especially if the ester can be hydrolyzed back to these precursors in a biological system. Geraniol, the parent alcohol of geranyl propionate, is a well-researched monoterpene with a broad spectrum of activities.
-
Antimicrobial and Anti-biofilm Activity: Geraniol demonstrates significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. [8][9]Its mechanism often involves disrupting the integrity of the microbial cell membrane. [10]* Anti-inflammatory Activity: Studies have shown that geraniol can exert potent anti-inflammatory effects by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK). [11][12]* Anticancer Activity: Geraniol has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including those of the pancreas, liver, and thyroid. [13][14]This activity is also linked to its modulation of signaling pathways like NF-κB, MAPK, and JAK-STAT. [13] Expert Insight: Given that geranyl propionate retains the entire geraniol backbone, it is plausible that it could act as a prodrug, being hydrolyzed by cellular esterases to release active geraniol. Alternatively, the intact ester may possess its own unique activity, potentially with altered pharmacokinetics (e.g., improved membrane permeability) due to its increased lipophilicity compared to geraniol.
Proposed Mechanism of Action: Modulation of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. [11]Based on strong evidence for geraniol, we propose a potential mechanism whereby geranyl propionate, upon hydrolysis, could inhibit this pathway.
Diagram 3: Proposed Inhibitory Mechanism on the NF-κB Pathway This diagram illustrates the hypothesized mechanism where Geranyl Propionate, after conversion to Geraniol, inhibits the IKK complex, preventing NF-κB activation and subsequent inflammatory gene expression.
Section 5: Safety, Handling, and Toxicology
While geranyl propionate is approved for use in food and cosmetics, appropriate laboratory safety protocols are mandatory.
Table 4: Summary of Toxicological Data
| Endpoint | Classification / Value | Reference |
|---|---|---|
| Acute Oral Toxicity | Low toxicity (Rat LD50: >5 g/kg) | [3] |
| Acute Dermal Toxicity | Low toxicity (Rabbit LD50: >5 g/kg) | [3] |
| Skin Irritation | Causes skin irritation | [11][13] |
| Eye Irritation | Causes serious eye irritation | [11][13] |
| Respiratory Irritation | May cause respiratory irritation | [11][13] |
| Environmental Fate | Not considered Persistent, Bioaccumulative, and Toxic (PBT) | [15]|
Laboratory Handling and Storage
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat sources and strong oxidizing agents.
Conclusion
Geranyl propionate is a well-characterized compound with a secure position in the flavor and fragrance industries. This guide has provided a comprehensive technical foundation, from its molecular formula and weight to its synthesis and analysis. More significantly, by applying principles of chemical biology and leveraging the extensive research on its parent alcohol, geraniol, we have constructed a scientifically-grounded hypothesis for its potential as a bioactive agent. The proposed mechanisms, particularly the modulation of the NF-κB pathway, present compelling avenues for future research. It is our hope that this guide will serve as a valuable resource for scientists and drug development professionals, encouraging the exploration of geranyl propionate beyond its traditional applications and into the realm of therapeutic discovery.
References
-
NF-κB pathways, Part 2. YouTube. [Link]
-
Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. MDPI. [Link]
-
RIFM fragrance ingredient safety assessment, geranyl propionate, CAS Registry Number 105-90-8. Food and Chemical Toxicology. [Link]
-
geranyl propionate, 105-90-8. The Good Scents Company. [Link]
-
Geranyl propionate | C13H22O2 | CID 5355853. PubChem - NIH. [Link]
-
Production of geranyl propionate by enzymatic esterification of geraniol and propionic acid in solvent-free system. ResearchGate. [Link]
-
Geranyl propionate (CAS N° 105-90-8). ScenTree. [Link]
-
Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. PMC - NIH. [Link]
-
Apoptosis-Mediated anticancer activity of geraniol inhibits NF-κB, MAPK, and JAK-STAT-3 signaling pathways in human thyroid cancer cells. Pharmacognosy Magazine. [Link]
-
Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications. MDPI. [Link]
-
Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK. PubMed Central. [Link]
-
Geraniol Restores Antibiotic Activities against Multidrug-Resistant Isolates from Gram-Negative Species. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
KEGG PATHWAY Database. KEGG. [Link]
-
One Hundred Faces of Geraniol. PMC - PubMed Central. [Link]
-
Geraniol ameliorates TNBS-induced colitis: Involvement of Wnt/β-catenin, p38MAPK, NFκB, and PPARγ signaling pathways. PubMed. [Link]
-
Antimicrobial activity of geraniol: an integrative review. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. geranyl propionate, 105-90-8 [thegoodscentscompany.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Geranyl propionate | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Geranyl propionate (CAS N° 105-90-8) [scentree.co]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Geraniol ameliorates TNBS-induced colitis: Involvement of Wnt/β-catenin, p38MAPK, NFκB, and PPARγ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. One Hundred Faces of Geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
